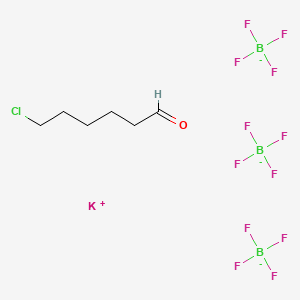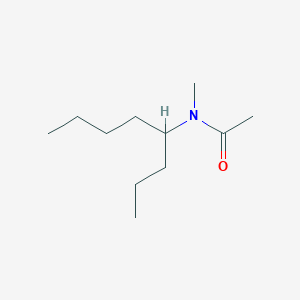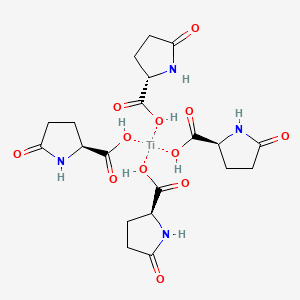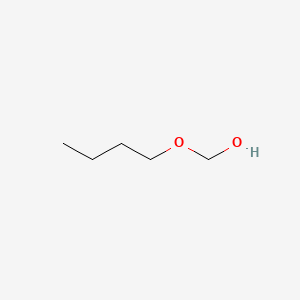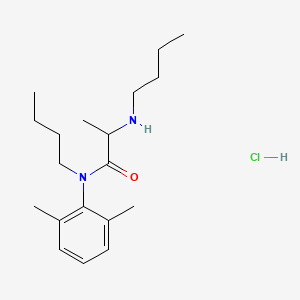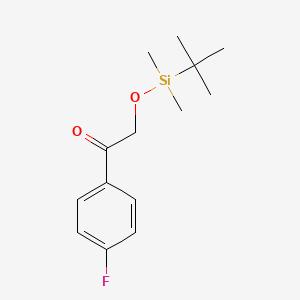
2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanone is an organic compound that features a tert-butyl-dimethylsilanyloxy group and a 4-fluorophenyl group attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanone typically involves the protection of a hydroxyl group with a tert-butyl-dimethylsilyl (TBDMS) group, followed by the introduction of a 4-fluorophenyl group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanoic acid.
Reduction: Formation of 2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanol.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanone involves its interaction with specific molecular targets. The tert-butyl-dimethylsilanyloxy group can protect reactive hydroxyl groups, allowing selective reactions to occur at other sites. The 4-fluorophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-(tert-Butyl-dimethylsilanyloxy)-1-phenylethanone: Lacks the fluorine atom, resulting in different reactivity and properties.
2-(tert-Butyl-dimethylsilanyloxy)-1-(4-chlorophenyl)-ethanone: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
2-(tert-Butyl-dimethylsilanyloxy)-1-(4-methylphenyl)-ethanone: Features a methyl group, affecting its steric and electronic properties.
Uniqueness
2-(tert-Butyl-dimethylsilanyloxy)-1-(4-fluorophenyl)-ethanone is unique due to the presence of both the tert-butyl-dimethylsilanyloxy group and the 4-fluorophenyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and research applications.
特性
CAS番号 |
935534-38-6 |
|---|---|
分子式 |
C14H21FO2Si |
分子量 |
268.40 g/mol |
IUPAC名 |
2-[tert-butyl(dimethyl)silyl]oxy-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C14H21FO2Si/c1-14(2,3)18(4,5)17-10-13(16)11-6-8-12(15)9-7-11/h6-9H,10H2,1-5H3 |
InChIキー |
HNOWIUIMFRYRKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


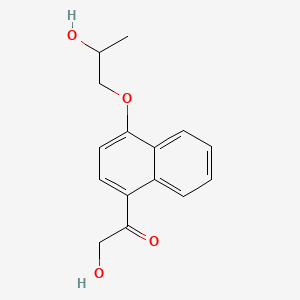

![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)

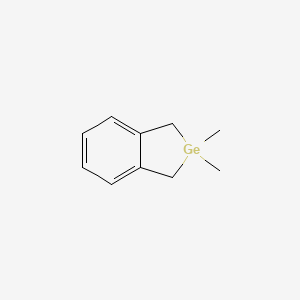
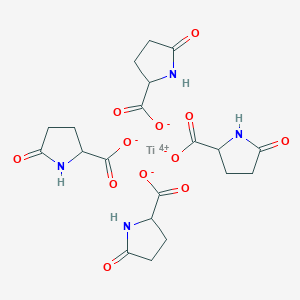

![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)

